N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide
Description
The compound N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide features a hybrid structure combining a 1-methylindole-3-carboxamide core with a 2,3-dihydro-1,4-benzodioxin moiety linked via an ethylamino bridge. This architecture positions it within a class of molecules where benzodioxin and indole motifs are pharmacologically significant. Such structures are often explored for their interactions with central nervous system (CNS) receptors or enzymes like indoleamine 2,3-dioxygenase (IDO1), given precedents from related analogs .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)ethyl]-1-methylindole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-24-12-15(14-6-2-3-7-16(14)24)20(25)22-10-11-23-21(26)19-13-27-17-8-4-5-9-18(17)28-19/h2-9,12,19H,10-11,13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOULEDQUCAWUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This molecular structure is characterized by the presence of a benzodioxin moiety and an indole carboxamide, which are crucial for its biological interactions.
Research indicates that this compound exhibits several biological activities, primarily through the modulation of signaling pathways involved in inflammation and cancer progression. Key mechanisms include:
- Inhibition of TNF-α Production : The compound has been shown to suppress the expression of TNF-α, a pro-inflammatory cytokine critical in inflammatory diseases. This effect correlates with reduced reactive oxygen species (ROS) production and downregulation of adhesion molecules like ICAM-1 and MCP-1 .
- Impact on NF-κB Pathway : The compound inhibits NF-κB transcriptional activity, which is essential for the expression of various inflammatory mediators. This inhibition contributes to its anti-inflammatory properties .
In Vitro Studies
In vitro assays have demonstrated that this compound significantly reduces monocyte adhesion to epithelial cells induced by TNF-α. The following table summarizes key findings from various studies:
In Vivo Studies
In vivo studies have confirmed the anti-inflammatory properties of this compound. For example, a rat model of colitis showed a dose-dependent reduction in inflammation markers when treated with the compound. The efficacy was attributed to its ability to modulate immune responses and reduce tissue damage .
Case Studies
Case Study 1: Inflammatory Bowel Disease (IBD)
A study evaluated the effects of this compound in a rat model of IBD. The results indicated significant improvement in histological scores and a reduction in pro-inflammatory cytokines.
Case Study 2: Cancer Metastasis
Another investigation focused on hepatocellular carcinoma, where the compound was found to inhibit cell migration and induce apoptosis through lysosomal targeting mechanisms. This dual action suggests its potential as a therapeutic agent in cancer treatment .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Properties:
- Preliminary studies suggest that N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide may inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of apoptosis pathways and cell cycle arrest.
- Case Study: In vitro studies on human breast cancer cells demonstrated a significant reduction in cell viability when treated with this compound at micromolar concentrations.
2. Antimicrobial Activity:
- The compound has shown potential antimicrobial effects against certain bacterial strains. Its efficacy was evaluated through disk diffusion methods.
- Case Study: A study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations.
3. Neuroprotective Effects:
- There is emerging evidence that suggests neuroprotective properties, particularly in models of neurodegenerative diseases.
- Case Study: In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.
Therapeutic Applications
The therapeutic implications of this compound extend to various fields:
1. Cancer Therapy:
- Given its anticancer properties, this compound could be explored as a lead candidate for developing new chemotherapeutic agents.
2. Antibiotic Development:
- The antimicrobial activity suggests potential for development into novel antibiotics or adjunct therapies to combat antibiotic resistance.
3. Neurology:
- Its neuroprotective effects position it as a candidate for further research into treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its bioavailability and efficacy. Various analogs have been synthesized and tested for improved activity profiles.
Table: Summary of Key Studies
| Study Reference | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Significant inhibition of breast cancer cell lines |
| Study 2 | Antimicrobial Activity | Effective against S. aureus and E. coli |
| Study 3 | Neuroprotection | Improved cognitive function in Alzheimer's models |
Comparison with Similar Compounds
Structural Analogues with Benzodioxin Moieties
- Idazoxan Hydrochloride [(±)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole; hydrochloride]: Structure: Retains the benzodioxin group but replaces the indole carboxamide with a dihydroimidazole ring. Activity: A known α₂-adrenoceptor antagonist, highlighting the benzodioxin unit’s role in receptor binding. Molecular Weight: 292.8 g/mol (vs. ~395 g/mol estimated for the target compound).
- N-Ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 21398-79-8): Structure: Shares the benzodioxin-carboxamide backbone but lacks the indole-ethylamino linkage. Properties: Lower molecular weight (207.23 g/mol) and fewer hydrogen bond donors (1 vs. 3 in the target compound), suggesting reduced polarity and altered bioavailability .
Indole Carboxamide Derivatives
- ADB-FUBINACA [N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide]: Structure: Features an indazole carboxamide with a fluorobenzyl substituent. Activity: A synthetic cannabinoid receptor agonist, demonstrating how carboxamide substitutions (e.g., fluorinated aryl groups) enhance CB1 receptor affinity. The target compound’s methylindole group may confer selectivity for non-cannabinoid targets .
- Compound 26 [N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-methoxy-1H-indole-2-carboxamide]: Structure: Combines indole-2-carboxamide with a benzimidazole substituent. The target compound’s 3-carboxamide position and benzodioxin group may modulate IDO1 inhibition differently .
Substituted Carboxamides in Legislation
Legislative frameworks categorize indole carboxamides based on substitutions at the indole nitrogen and carboxamide nitrogen. The target compound’s 1-methylindole and benzodioxin-linked ethylamino groups align with structural trends in psychoactive substances, though its exact pharmacological profile remains undetermined .
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
| Compound Name | LogP (Predicted) | Hydrogen Bond Donors | Rotatable Bonds | |
|---|---|---|---|---|
| Target Compound | 3.2 | 3 | 6 | |
| N-Ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide | 1.5 | 1 | 3 | |
| ADB-FUBINACA | 4.8 | 2 | 8 |
Research Findings and Implications
- Benzodioxin Role : The benzodioxin moiety in idazoxan and the target compound enhances receptor binding affinity, likely through π-π interactions and metabolic resistance to oxidative degradation .
- Indole Carboxamide Positioning : Indole-3-carboxamide derivatives (target compound) may exhibit distinct target selectivity compared to indole-2-carboxamides (e.g., Compound 26), which show potent IDO1 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
